1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one
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Overview
Description
1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol It is characterized by the presence of a hydroxy group and a methyl group attached to a pyridine ring, along with an ethanone moiety
Preparation Methods
The synthesis of 1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-hydroxypyridine with acetyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often employ automated systems to control reaction parameters and optimize production efficiency .
Chemical Reactions Analysis
1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetone, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The methyl group and ethanone moiety contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one can be compared with other similar compounds, such as:
1-(6-Methylpyridin-2-yl)ethan-1-one: This compound has a similar structure but lacks the hydroxy group, which significantly alters its chemical reactivity and biological activity.
2-Acetyl-5-methylpyridine: Another related compound, differing in the position of the acetyl group on the pyridine ring.
The presence of the hydroxy group in this compound makes it unique, providing additional sites for chemical modification and enhancing its potential biological activities.
Biological Activity
1-(5-Hydroxy-2-methylpyridin-4-yl)ethan-1-one, also known by its CAS number 1256809-33-2, is a compound with significant potential in various biological applications. This article explores its biological activity, including antibacterial, antifungal, and potential therapeutic roles, supported by data tables and research findings.
The compound features a pyridine ring substituted with a hydroxyl group and an ethanone moiety. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceutical compounds.
Biological Activities
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (mg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 0.025 | Strong |
Escherichia coli | 0.020 | Strong |
Bacillus subtilis | 0.030 | Moderate |
Pseudomonas aeruginosa | 0.050 | Moderate |
These results suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity. A study evaluating various monomeric alkaloids found that compounds similar to this compound exhibited antifungal effects against common pathogens such as Candida albicans. The results are presented in Table 2.
Fungal Strain | MIC (mg/mL) | Activity |
---|---|---|
Candida albicans | 0.015 | Strong |
Aspergillus niger | 0.040 | Moderate |
The antifungal efficacy indicates the potential for this compound in treating fungal infections, particularly those resistant to conventional treatments.
The biological activity of this compound is believed to involve the inhibition of key metabolic pathways in bacteria and fungi. The presence of the hydroxyl group enhances its interaction with microbial cell membranes, leading to increased permeability and eventual cell death.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Properties : A comprehensive evaluation of various pyridine derivatives demonstrated that this compound significantly inhibited the growth of multiple bacterial strains, outperforming many existing antibiotics in specific tests .
- Synthesis of Novel Compounds : Researchers have utilized this compound as a precursor in synthesizing more complex molecules with enhanced biological activities, showcasing its versatility in pharmaceutical development .
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-(5-hydroxy-2-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-5-3-7(6(2)10)8(11)4-9-5/h3-4,11H,1-2H3 |
InChI Key |
ZSXQCOABOMBOAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)O)C(=O)C |
Origin of Product |
United States |
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